molecular formula C15H12F2N4O3S2 B2650190 (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173495-59-4

(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2650190
CAS No.: 1173495-59-4
M. Wt: 398.4
InChI Key: YLNVKERLDIANBH-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H12F2N4O3S2 and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound has been involved in various synthetic and reactivity studies, contributing to the field of organic chemistry. For instance, a study detailed a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate. This synthesis highlights the versatility and reactivity of thiazole derivatives in creating complex organic molecules (H. M. Mohamed, 2021). Similar research has focused on the synthesis and reactivity of phenylthiourea derivatives, leading to the creation of new thiazole‐based heterocycles, showcasing the potential for novel compound development (S. Sayed, M. Raslan, K. Dawood, 2016).

Structural Analysis and Characterization

Structural analysis and characterization form a crucial part of research on such complex molecules. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate has been determined, providing insights into the molecular configuration and interactions within the crystal lattice. Such studies are essential for understanding the physical and chemical properties of new compounds (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015).

Chemical Modification and Applications

Research has also delved into the efficient preparation of related chemical modifiers, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, which showcases the potential for modifying cephalosporin antibiotics. The stereochemical structure determination by X-ray crystallography underscores the importance of structural analysis in pharmaceutical applications (T. Kanai, Y. Kai, N. Sato, T. Naito, T. Kamiya, Taiju Nakamura, K. Ogura, 1993).

Sensing and Molecular Interaction Studies

Another study highlighted the development of a highly selective fluorimetric sensor for Cu2+ and Hg2+ using a benzothiazole-based receptor. This research demonstrates the application of such compounds in the development of sensors and probes, leveraging their unique chemical properties for environmental and analytical chemistry (Yogesh B. Wagh, A. Kuwar, S. Sahoo, J. Gallucci, D. Dalal, 2015).

Properties

IUPAC Name

ethyl 2-[4,6-difluoro-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3S2/c1-3-24-11(22)6-21-12-9(17)4-8(16)5-10(12)25-15(21)18-14(23)13-7(2)19-20-26-13/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNVKERLDIANBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(N=NS3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.